molecular formula C6H13Cl2F3N2 B6175087 rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis CAS No. 2741689-43-8

rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis

Cat. No. B6175087
CAS RN: 2741689-43-8
M. Wt: 241.1
InChI Key:
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Description

Rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis (rac-TFMA·2HCl) is a white crystalline solid that is used as a synthetic reagent in organic chemistry. It is a chiral derivative of trifluoromethylpiperidine and is commonly used in the synthesis of a variety of compounds. Rac-TFMA·2HCl has been used in a variety of scientific research applications, including the synthesis of peptides and proteins, the synthesis of chiral drugs, and the synthesis of fluorinated compounds.

Mechanism of Action

Rac-TFMA·2HCl is a chiral reagent that is used in the synthesis of a variety of compounds. It acts as a nucleophile, which is a species that can react with an electron-deficient species to form a new covalent bond. The reaction of rac-TFMA·2HCl with an electron-deficient species results in the formation of a new covalent bond between the two species.
Biochemical and Physiological Effects
Rac-TFMA·2HCl is a synthetic reagent and does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Rac-TFMA·2HCl has several advantages for use in laboratory experiments. It is a chiral reagent, which allows for the synthesis of a variety of compounds. It is also relatively inexpensive and has a high yield. However, rac-TFMA·2HCl is not soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of rac-TFMA·2HCl. It could be used in the synthesis of new peptides and proteins, as well as in the synthesis of new small-molecule drugs. It could also be used in the synthesis of new fluorinated compounds. Additionally, rac-TFMA·2HCl could be used in the synthesis of unnatural amino acids, which could be used in the development of novel therapeutic agents. Finally, rac-TFMA·2HCl could be used in the development of new chiral drugs, which could have improved pharmacological properties.

Synthesis Methods

Rac-TFMA·2HCl is synthesized through a two-step process. The first step involves the reaction of trifluoromethylpiperidine with hydrochloric acid, which yields rac-TFMA·2HCl. The second step involves the conversion of rac-TFMA·2HCl to its diastereomer, which is obtained by the addition of a chiral reagent.

Scientific Research Applications

Rac-TFMA·2HCl has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins, the synthesis of chiral drugs, and the synthesis of fluorinated compounds. Rac-TFMA·2HCl has also been used in the synthesis of unnatural amino acids and in the synthesis of small-molecule drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dioxopiperidine", "trifluoromethylamine", "sodium borohydride", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2,4-dioxopiperidine with sodium borohydride in ethanol to obtain racemic 2,4-dioxopiperidine", "Step 2: Reaction of racemic 2,4-dioxopiperidine with trifluoromethylamine in ethanol to obtain racemic 2-(trifluoromethyl)piperidine-4-one", "Step 3: Reduction of racemic 2-(trifluoromethyl)piperidine-4-one with sodium borohydride in ethanol to obtain racemic 2-(trifluoromethyl)piperidin-4-ol", "Step 4: Reaction of racemic 2-(trifluoromethyl)piperidin-4-ol with hydrochloric acid in water to obtain racemic 2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis", "Step 5: Resolution of racemic 2-(trifluoromethyl)piperidin-4-amine dihydrochloride into its enantiomers using chiral chromatography" ] }

CAS RN

2741689-43-8

Product Name

rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis

Molecular Formula

C6H13Cl2F3N2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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